molecular formula C13H10Cl2N4O2S2 B12989525 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide CAS No. 1000573-28-3

5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B12989525
CAS No.: 1000573-28-3
M. Wt: 389.3 g/mol
InChI Key: UOUQIFNBWKEUAA-UHFFFAOYSA-N
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Description

5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core substituted with dichloro and dimethylphenyl groups. It is primarily used as a research chemical and has shown promise in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a thiazole derivative, with a pyrimidine derivative in the presence of chlorinating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern and the presence of both dichloro and dimethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1000573-28-3

Molecular Formula

C13H10Cl2N4O2S2

Molecular Weight

389.3 g/mol

IUPAC Name

5,7-dichloro-N-(3,4-dimethylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H10Cl2N4O2S2/c1-6-3-4-8(5-7(6)2)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3

InChI Key

UOUQIFNBWKEUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C

Origin of Product

United States

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